molecular formula C18H32O4 B14735416 9-(3-Heptanoyloxiran-2-yl)nonanoic acid CAS No. 5416-58-0

9-(3-Heptanoyloxiran-2-yl)nonanoic acid

Katalognummer: B14735416
CAS-Nummer: 5416-58-0
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: UMXHXBIKJIORIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3-Heptanoyloxiran-2-yl)nonanoic acid, with the CAS Registry Number 5416-58-0 , is a synthetic epoxy fatty acid of research interest. The compound has a molecular formula of C 18 H 32 O 4 and a molecular weight of 312.4 g/mol . It is also known by the synonym 12-keto-10,11-epoxystearic acid, indicating its structural relationship to oxidized fatty acids . The compound features both an epoxide (oxirane) and a ketone functional group, which are key to its reactivity and potential research applications . Suppliers with certified business licenses provide this compound to ensure quality and reliability for research purposes . As a specialized fatty acid derivative, it serves as a valuable building block or intermediate in organic synthesis and chemical research . Researchers are exploring its properties and potential applications in various fields, including the study of lipid oxidation products and the synthesis of more complex molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for direct use in humans, animals, or as a component in food, drugs, or household products.

Eigenschaften

CAS-Nummer

5416-58-0

Molekularformel

C18H32O4

Molekulargewicht

312.4 g/mol

IUPAC-Name

9-(3-heptanoyloxiran-2-yl)nonanoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-9-12-15(19)18-16(22-18)13-10-7-5-6-8-11-14-17(20)21/h16,18H,2-14H2,1H3,(H,20,21)

InChI-Schlüssel

UMXHXBIKJIORIB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)C1C(O1)CCCCCCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Heptanoyloxiran-2-yl)nonanoic acid typically involves the following steps:

    Epoxidation: The starting material, oleic acid, undergoes epoxidation to form an oxirane ring. This reaction is often catalyzed by peracids such as peracetic acid or m-chloroperbenzoic acid.

    Hydrolysis: The epoxide is then hydrolyzed to form a diol.

    Oxidation: The diol undergoes oxidation to form the corresponding ketone.

    Baeyer-Villiger Oxidation: The ketone is subjected to Baeyer-Villiger oxidation using a Baeyer-Villiger monooxygenase enzyme to form the ester.

    Hydrolysis: The ester is hydrolyzed to yield 9-(3-Heptanoyloxiran-2-yl)nonanoic acid.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The use of biocatalysts such as Baeyer-Villiger monooxygenases is optimized for higher yield and efficiency. The process includes the use of molecular chaperones and optimized media conditions to enhance the soluble expression of the enzymes .

Analyse Chemischer Reaktionen

Epoxide Ring Opening Reactions

The oxiran (epoxide) group in 9-(3-heptanoyloxiran-2-yl)nonanoic acid is highly reactive and undergoes nucleophilic ring-opening reactions under acidic or basic conditions. These reactions are influenced by the electron-withdrawing heptanoyl group, which can destabilize the epoxide and accelerate its reactivity .

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide reacts with nucleophiles such as water or alcohols. The attack occurs at the less substituted carbon due to carbocation stability. For example, in analogous systems (e.g., epoxy fatty acids), acid-catalyzed opening with water forms diols, which can undergo further oxidation to dicarboxylic acids .

Reaction Condition Nucleophile Product
H₃O⁺ (acidic)H₂ODiol
H₃O⁺ (acidic)R-OH (alcohol)Alcohol derivatives

Base-Catalyzed Ring Opening

In basic conditions, the epoxide undergoes a SN2 mechanism , leading to trans-diol formation. This pathway is less influenced by steric hindrance compared to acidic conditions .

Reaction Condition Nucleophile Product
OH⁻ (basic)H₂OTrans-diol

Hydrolysis of the Heptanoyl Group

The heptanoyl group attached to the oxiran may undergo ester hydrolysis under alkaline conditions (saponification), yielding a carboxylic acid and an alcohol. This is analogous to ester cleavage observed in similar fatty acid derivatives .

Reaction :
Heptanoyloxy group+OHHeptanoic acid+Alcohol\text{Heptanoyloxy group} + \text{OH}^- \rightarrow \text{Heptanoic acid} + \text{Alcohol}

Reactivity of the Nonanoic Acid Moiety

The carboxylic acid group in the nonanoic acid chain can participate in esterification or amidation reactions with alcohols or amines, respectively. These reactions are common in fatty acids and do not interfere with the epoxide group under mild conditions .

Reaction Type Reagent Product
EsterificationAlcoholEster
AmidationAmineAmide

Epoxide Ring Opening vs. Ozonolysis

Reaction Type Reactive Site Products
Epoxide openingOxiran ringDiols, derivatives
OzonolysisDouble bondsCarbonyl compounds

Stability and Toxicity

Nonanoic acid derivatives generally exhibit low toxicity. Safety assessments indicate no genotoxicity or adverse effects at relevant concentrations . The heptanoyl group’s influence on stability requires further study but may mitigate reactivity under specific conditions.

Wissenschaftliche Forschungsanwendungen

9-(3-Heptanoyloxiran-2-yl)nonanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a substrate for studying enzyme-catalyzed reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-(3-Heptanoyloxiran-2-yl)nonanoic acid involves its interaction with specific enzymes and molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. The compound’s carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent Features Molecular Weight (g/mol) Key Functional Groups
9-(3-Heptanoyloxiran-2-yl)nonanoic acid Oxirane ring with heptanoyl ester at position 2 ~358.5* Epoxide, ester, carboxylic acid
Pseudomonic Acid A Epoxide, tetrahydropyran ring, hydroxyl groups, methylbutenoyl ester 516.7 (as per B variant) Epoxide, hydroxyl, ester, pyran
Pseudomonic Acid B Similar to A but with additional hydroxyl group on tetrahydropyran 516.7 Epoxide, triol, ester, pyran
Methyl 9-(2-oxiranyl)nonanoate Oxirane ring without acyl substituent (simpler epoxide) 214.3 Epoxide, ester
9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid (9M5) Furan ring with methyl and pentyl substituents 280.4 Furan, carboxylic acid
9-(Nonanoyloxy)-nonanoic acid Nonanoyl ester linked via oxygen 314.4 Ester, carboxylic acid

*Calculated based on molecular formula C₁₉H₃₄O₅.

Key Observations :

  • Epoxide vs. Furan: The oxirane ring in 9-(3-Heptanoyloxiran-2-yl)nonanoic acid contrasts with the furan heterocycle in 9M5, altering electronic properties and reactivity. Epoxides are more electrophilic, enabling nucleophilic attack, while furans are aromatic and participate in π-π interactions .
  • Complexity : Pseudomonic acids (A and B) are structurally more elaborate, incorporating tetrahydropyran rings and multiple hydroxyl groups, which enhance their antibiotic activity .

Key Observations :

  • Antibiotic vs. Inhibitor Roles : Pseudomonic acids target bacterial enzymes, whereas 9M5 inhibits peroxidases via competitive binding near the heme center .
  • Therapeutic Potential: The αvβ3 antagonists (nonanoic acid derivatives) demonstrate high potency in osteoporosis models, highlighting the versatility of nonanoic acid scaffolds in drug design .

Analytical Data and Detection

  • Mass Spectrometry: Pseudomonic acids and 9M5 are characterized via LC-Orbitrap-HRMS, with diagnostic fragment ions (e.g., m/z 124 for furan-FAs) .
  • NMR: Pseudomonic acid derivatives show distinct signals for hydroxyls (δ 1.5–2.5 ppm) and epoxide protons (δ 3.1–3.5 ppm) . Methyl 9-(2-oxiranyl)nonanoate exhibits oxirane protons at δ 3.16 ppm (triplet) .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 9-(3-Heptanoyloxiran-2-yl)nonanoic acid, and how is epoxide ring stability ensured during the process?

  • Methodological Answer : Synthesis involves radical-mediated epoxidation or nucleophilic ring-opening strategies. A key step is the use of protective gas (e.g., nitrogen) to prevent oxidation of intermediates, as seen in analogous syntheses of oxiran-containing compounds . Copper powder (48 mmol) is often employed as a catalyst for radical reactions at 130°C, with reaction monitoring via LC-MS or TLC. Post-synthesis, recrystallization in hexane/ethyl ether mixtures improves purity. Epoxide stability is verified by tracking proton signals (δ 3.1–3.5 ppm for epoxy -CH-O-) in ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing the epoxide moiety, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H NMR : Epoxide protons appear as distinct doublets or triplets (δ 3.1–3.5 ppm). Coupling constants (J ≈ 2–5 Hz) confirm the cis/trans configuration of the oxiran ring .
  • 13C NMR : Oxiran carbons resonate at δ 50–60 ppm, with deshielding effects from adjacent carbonyl groups .
  • HRMS : Accurate mass measurement (e.g., [M+H]+ or [M+Na]+) confirms molecular formula. Fragmentation patterns (e.g., loss of heptanoyl or oxiran groups) aid structural validation .

Q. What are the primary challenges in isolating 9-(3-Heptanoyloxiran-2-yl)nonanoic acid from bacterial cultures, and how are they addressed?

  • Methodological Answer : Challenges include low natural abundance and co-elution with structurally similar lipids. Solid-phase extraction (SPE) with C18 columns and gradient elution (e.g., methanol/water) improves separation . For Pseudomonas-derived analogs like pseudomonic acids, preparative HPLC with UV detection (λ = 210–230 nm) isolates the compound, followed by purity assessment via GC-MS (>98%) .

Advanced Research Questions

Q. How does the oxiran group influence 9-(3-Heptanoyloxiran-2-yl)nonanoic acid’s antibiotic mechanism compared to furan-containing analogs?

  • Methodological Answer : The oxiran’s electrophilic nature enables covalent binding to bacterial targets (e.g., isoleucyl-tRNA synthetase in pseudomonic acids), whereas furan derivatives (e.g., 9M5-FuFA) rely on hydrophobic interactions. Competitive inhibition assays using purified enzymes (e.g., HRP or bacterial synthetases) and IC50 measurements reveal differences. For example, pseudomonic acid A (epoxide-containing) shows 10-fold higher potency than furan-based inhibitors .

Q. What in vitro assays are suitable for evaluating peroxidase inhibition, and how are inhibition constants (Ki) determined?

  • Methodological Answer :

  • HRP Inhibition Assay : Monitor indole-3-acetic acid (IAA) decomposition at λ = 260 nm. Pre-incubate HRP with the compound (0.1–100 nM) in phosphate buffer (pH 6.0). Calculate Ki using Lineweaver-Burk plots, where increased Km and unchanged Vmax indicate competitive inhibition .
  • Fluorometric Assays : Use Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to detect H2O2 consumption. IC50 values correlate with oxiran ring polarity, as seen in diMeF(9,5) analogs (Ki ≈ 5 × 10⁻¹¹ M) .

Q. How do researchers resolve contradictions in reported bioactivity across model organisms?

  • Methodological Answer : Discrepancies (e.g., variable MIC values in Gram-negative vs. Gram-positive bacteria) are addressed by:

  • Strain-Specific Profiling : Test across ATCC reference strains (e.g., Staphylococcus aureus ATCC 25923 vs. Pseudomonas aeruginosa ATCC 27853) under standardized CLSI conditions .
  • Metabolomic Profiling : LC-MS/MS identifies species-specific degradation products (e.g., hydrolyzed oxiran vs. intact compound) .
  • Molecular Docking : Compare binding affinities to conserved targets (e.g., FabI enoyl-ACP reductase) using AutoDock Vina .

Q. What role does stereochemistry play in the compound’s bioactivity, and how is enantiomeric purity validated?

  • Methodological Answer : The 2,3-epoxy configuration (cis vs. trans) impacts target binding. Chiral HPLC (e.g., Chiralpak AD-H column) with polar mobile phases (hexane/isopropanol) separates enantiomers. Circular dichroism (CD) at 200–250 nm confirms absolute configuration. Bioassays with enantiopure samples show >50% potency differences, as observed in pseudomonic acid derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.